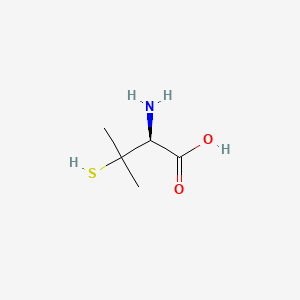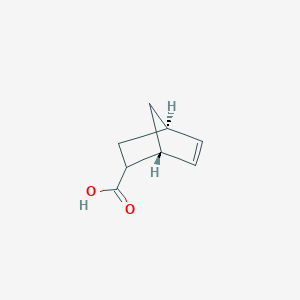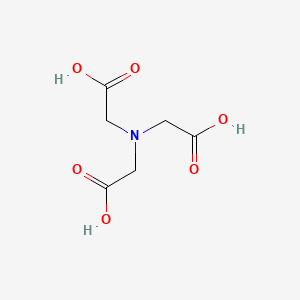
L-xylose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-xylose is a naturally occurring monosaccharide, specifically an aldopentose, which means it contains five carbon atoms and an aldehyde functional group. It is derived from the Greek word “xylos,” meaning “wood,” as it is commonly found in the fibrous parts of plants such as wood, straw, and corn husks . This compound is a white crystalline solid that is soluble in water and has a slightly acidic pH. It is used as a low-calorie sweetener and has various applications in the food and pharmaceutical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The chemical synthesis of L-xylose is challenging and typically involves the reduction of xylitol. One common method is the biotransformation of xylitol to this compound using xylitol 4-dehydrogenase . This enzymatic process is preferred due to its higher yield and specificity compared to chemical synthesis.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of hemicellulose, a major component of lignocellulosic biomass. The hydrolysis process breaks down hemicellulose into its constituent sugars, including this compound . This method is economically viable and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
L-xylose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-xylonic acid.
Reduction: Reduction of this compound produces xylitol.
Isomerization: This compound can be isomerized to form L-lyxose and L-xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using metal catalysts such as nickel or platinum.
Isomerization: Catalyzed by enzymes such as xylose isomerase.
Major Products
L-xylonic acid: Formed through oxidation.
Xylitol: Produced via reduction.
L-lyxose and L-xylulose: Formed through isomerization.
Wissenschaftliche Forschungsanwendungen
L-xylose has a wide range of applications in scientific research:
Wirkmechanismus
L-xylose exerts its effects primarily through its metabolism into various intermediates that play critical roles in biological homeostasis. It is absorbed in the intestines and can be metabolized into xylitol, which is then further converted into other metabolites . This compound also acts as a prebiotic, enhancing intestinal health by promoting the growth of beneficial bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-xylose: The dextrorotary form of xylose, commonly found in nature.
L-arabinose: Another aldopentose with similar properties and applications.
L-ribose: A rare sugar with significant physiological functions.
Uniqueness of L-xylose
This compound is unique due to its specific physiological effects, such as its role as a prebiotic and its potential to reduce blood glucose levels . Its ability to be converted into other valuable rare sugars, such as L-ribose, further highlights its importance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
41546-31-0 |
|---|---|
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 |
InChI-Schlüssel |
HMFHBZSHGGEWLO-CZBDKTQLSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Isomerische SMILES |
C([C@H]1[C@H]([C@@H](C(O1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)

